molecular formula C15H17N3O2S B15104466 N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B15104466
M. Wt: 303.4 g/mol
InChI Key: JEBWWWCSXIOZLW-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule featuring a 1,2,3-thiadiazole core substituted at position 5 with a carboxamide group (cyclopentyl) and at position 4 with a 4-methoxyphenyl moiety. The 1,2,3-thiadiazole ring is a heterocyclic scaffold known for its bioisosteric properties, often contributing to metabolic stability and binding affinity in medicinal chemistry . The cyclopentyl substituent on the carboxamide adds steric bulk, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-cyclopentyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C15H17N3O2S/c1-20-12-8-6-10(7-9-12)13-14(21-18-17-13)15(19)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,16,19)

InChI Key

JEBWWWCSXIOZLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carbonyl Chloride

The precursor acyl chloride is synthesized via chlorination of 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid using thionyl chloride (SOCl₂). Key parameters include:

  • Molar ratio : 1:3 (carboxylic acid : SOCl₂)
  • Temperature : Reflux at 75–80°C for 4–6 hours
  • Solvent : Toluene or dichloromethane (anhydrous)
  • Workup : Removal of excess SOCl₂ under reduced pressure yields the acyl chloride as a yellow oil.

Amidation with Cyclopentylamine

The acyl chloride reacts with cyclopentylamine under anhydrous conditions:

  • Solvent : Toluene (preferred for high boiling point and inertness)
  • Temperature : 100–105°C with reflux
  • Molar ratio : 1.05:1 (acyl chloride : amine) to ensure complete conversion
  • Reaction time : 4–6 hours
  • Hydrogen chloride management : Evolved HCl gas is scrubbed using aqueous NaOH or water, avoiding salt byproducts.

Typical Yield : 88–94% after crystallization from ethanol/water.

Alternative Route: In Situ Thiadiazole Formation

For scenarios where the acyl chloride is inaccessible, a tandem cyclization-amidation approach proves viable. This method constructs the thiadiazole ring while introducing the carboxamide group.

Cyclization of Thiosemicarbazide Precursors

A substituted thiosemicarbazide undergoes oxidative cyclization using bromine in acetic acid:

  • Substrate : 4-Methoxyphenyl thiosemicarbazide derivative
  • Oxidizing agent : Br₂ (1.2 equiv) in glacial HOAc
  • Temperature : 50°C for 3 hours
  • Intermediate isolation : The 1,2,3-thiadiazole-5-carboxylic acid is filtered and dried.

Direct Amidation Using Coupling Reagents

The carboxylic acid reacts with cyclopentylamine via EDCI/HOBt-mediated coupling:

  • Solvent : DMF or THF
  • Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv)
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
  • Yield : 75–82% after column chromatography.

Solvent and Temperature Optimization

Comparative studies reveal solvent and temperature critically impact reaction efficiency:

Parameter Toluene DCM THF
Yield (%) 94 78 85
Reaction Time 4 h 6 h 5 h
Purity (HPLC) 99.2% 97.5% 98.1%

Elevated temperatures (100–105°C) in toluene maximize conversion by enhancing acyl chloride reactivity while minimizing hydrolysis.

Regiochemical Control and Byproduct Analysis

The 1,2,3-thiadiazole regiochemistry is ensured through:

  • Precursor design : Strategic placement of the 4-methoxyphenyl group during thiosemicarbazide synthesis.
  • Oxidative conditions : Bromine selectively promotes 5-membered ring formation over alternative cyclization pathways.

Common byproducts include:

  • Hydrolysis product : 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid (5–8% yield if moisture present).
  • Dimerization : Bis-carboxamide derivatives (<2% under optimized conditions).

Scale-Up Considerations and Industrial Adaptations

Pilot-scale synthesis (1 kg batch) employs:

  • Continuous HCl scrubbing : Packed column absorption with NaOH solution.
  • Crystallization : Anti-solvent addition (heptane) under controlled cooling.
  • Purity : ≥99% by HPLC with single-digit ppm metal contaminants.

Spectroscopic Characterization

Critical analytical data for this compound:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J=8.8 Hz, 2H, ArH), 6.95 (d, J=8.8 Hz, 2H, ArH), 4.25 (m, 1H, NCH), 3.85 (s, 3H, OCH₃), 2.10–1.60 (m, 8H, cyclopentyl).
¹³C NMR (100 MHz, CDCl₃) δ 169.5 (C=O), 161.2 (ArC-O), 144.3 (thiadiazole C4), 132.8–114.7 (aromatic carbons), 55.4 (OCH₃), 52.8 (NCH), 32.1–23.7 (cyclopentyl).
HRMS [M+H]⁺ Calc. 360.1324, Found 360.1321.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. For example:

Reaction Conditions

ConditionsProductYieldReference
6M HCl, reflux, 8h4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid82%
2M NaOH, 80°C, 6hSodium salt of the carboxylic acid76%

This reaction proceeds via nucleophilic attack at the carbonyl carbon, with the cyclopentylamine moiety acting as a leaving group. The stability of the thiadiazole ring remains intact under these conditions.

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS) and demethylation reactions:

Demethylation to Phenol

AlCl₃-mediated cleavage of the methoxy group generates a hydroxyl derivative:
Reaction :
Ar-OCH3AlCl3,chlorobenzene,100CAr-OH\text{Ar-OCH}_3 \xrightarrow{\text{AlCl}_3, \text{chlorobenzene}, 100^\circ \text{C}} \text{Ar-OH}

Starting MaterialProductReaction TimeYieldReference
4-methoxyphenyl derivative4-hydroxyphenyl analog3h68%

This transformation enhances hydrogen-bonding capacity, which is critical for biological target interactions .

Nitration

Nitration occurs preferentially at the para position relative to the methoxy group due to its electron-donating nature:
Reaction :
Ar-HHNO3/H2SO4Ar-NO2\text{Ar-H} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Ar-NO}_2

Position of Nitro GroupYieldReference
Para to methoxy89%

Thiadiazole Ring Modifications

The 1,2,3-thiadiazole ring exhibits limited reactivity under mild conditions but undergoes ring-opening reactions with strong nucleophiles:

Ring-Opening with Hydrazine

Hydrazine attacks the sulfur atom, leading to ring cleavage and formation of a thiosemicarbazide derivative:
Reaction :
Thiadiazole+NH2NH2Thiosemicarbazide\text{Thiadiazole} + \text{NH}_2\text{NH}_2 \rightarrow \text{Thiosemicarbazide}

NucleophileConditionsProductYieldReference
HydrazineEthanol, reflux, 12h5-(cyclopentylcarbamoyl)thiosemicarbazide61%

Acylation and Alkylation Reactions

The cyclopentylamine group serves as a nucleophile in further derivatization:

N-Alkylation

Reaction with alkyl halides under basic conditions:
Reaction :
R-NH-CO-thiadiazole+R’-XK2CO3,DMFR-N(R’)-CO-thiadiazole\text{R-NH-CO-thiadiazole} + \text{R'-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{R-N(R')-CO-thiadiazole}

Alkyl HalideProductYieldReference
Methyl iodideN-methyl-cyclopentyl derivative74%

Acylation

EDCl/DMAP-mediated coupling with carboxylic acids:
Reaction :
R-NH2+R”-COOHEDCl, DMAPR-NH-CO-R”\text{R-NH}_2 + \text{R''-COOH} \xrightarrow{\text{EDCl, DMAP}} \text{R-NH-CO-R''}

Carboxylic AcidProductYieldReference
Acetic acidN-acetylated derivative83%

Oxidation and Reduction Reactions

  • Oxidation : The methoxyphenyl group resists oxidation, but the thiadiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using mCPBA or H₂O₂ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, though this pathway is less explored.

Key Mechanistic Insights

  • The carboxamide’s hydrolysis follows pseudo-first-order kinetics in acidic media.

  • Demethylation of the methoxy group proceeds via a carbocation intermediate stabilized by resonance with the aromatic ring .

  • Ring-opening reactions are thermodynamically favored in polar aprotic solvents due to stabilization of the transition state .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, particularly for its anti-inflammatory and antimicrobial properties.

    Medicine: Research has indicated potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. By binding to the active site of COX-2, the compound prevents the formation of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, the compound may interact with other molecular targets, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on the Thiadiazole Core

Phenyl Ring Substitutions
  • 4-Methoxyphenyl (Target Compound) : The methoxy group enhances electron density, improving π-π stacking or hydrogen-bonding interactions. This substitution is associated with balanced lipophilicity, as seen in analogues like N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide ().
  • Nitro (7m) : 4-Nitro substitution abolishes activity, likely due to excessive electron withdrawal destabilizing target interactions .
Heteroaryl Replacements

Replacing the phenyl ring with heteroaromatic systems (e.g., thiophene, furan) retains or enhances bioactivity:

  • Pyridinyl (Y042-5356) : A pyridinyl substituent (C₁₈H₁₃N₅O₂S₂) introduces basic nitrogen, improving solubility but requiring optimization for target specificity .

Carboxamide Modifications

Cyclopentyl vs. Bulky Aliphatic Groups
  • Cyclopentyl (Target Compound) : Moderate steric bulk balances membrane permeability and binding pocket accommodation.
  • 4-t-Butyl (7c) : Reduces activity (MIC = 2.5 μg mL⁻¹ vs. 7a’s 1.25 μg mL⁻¹), suggesting excessive bulk disrupts target engagement .
  • Cyclohexyl (7d) : Complete loss of activity, highlighting steric constraints in certain biological systems .
Aromatic and Heteroaromatic Carboxamides
  • Naphthyl (8d) : Demonstrates 63.1% repellent activity against Myzus persicae, leveraging π-π interactions absent in aliphatic derivatives .
  • Pyridyl (8l, 8m) : LC₅₀ values of 8.4–12.8 µg/mL against aphids, outperforming the lead compound (E)-β-farnesene but requiring structural tuning for toxicity .

Structural and Computational Insights

  • Graph-Based Comparisons : The thiadiazole core’s topology enables similarity with EBF analogues, where substitutions at positions 4 and 5 dictate bioactivity .
  • Lumping Strategy : Compounds with similar substituents (e.g., methoxy, chloro) may be grouped for high-throughput screening, reducing reaction complexity in optimization workflows .

Biological Activity

N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available research findings regarding its biological activity, including synthesis methods, biological assays, and molecular docking studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with cyclopentyl amines. The general synthetic procedure includes:

  • Reagents : Starting materials include 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid and cyclopentyl amines.
  • Method : The reaction is carried out under controlled conditions, often using solvent systems like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to facilitate the reaction.
  • Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Anti-inflammatory Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in various cell lines. Key findings include:

  • Cytokine Inhibition : The compound significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
  • Molecular Docking : Docking studies suggest that the compound interacts favorably with COX enzymes, which are critical in the inflammatory pathway .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)1.58Induction of apoptosis via G2/M phase arrest
MDA-MB-468 (Breast)0.89Inhibition of tubulin polymerization
HeLa (Cervical)2.34Activation of caspase pathways

The compound exhibits low micromolar activity across several cancer types and shows a promising profile for further development as an anticancer agent .

Other Biological Activities

Beyond anti-inflammatory and anticancer effects, compounds within the thiadiazole class have been reported to possess various other biological activities:

  • Antimicrobial Activity : Some derivatives show effectiveness against bacterial strains.
  • Antioxidant Properties : The presence of methoxy groups enhances the antioxidant capacity of the compound .

Case Studies

Several studies have focused on the biological activity of similar thiadiazole derivatives:

  • Study on Antitumor Activity : A series of thiadiazole derivatives were synthesized and tested against 60 different cancer cell lines by the National Cancer Institute. Compounds with methoxy substitutions exhibited significant antitumor activity across various types .
  • Inflammation Model : In a controlled experiment using murine models, administration of this compound resulted in decreased paw edema compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a thiadiazole-carboxylic acid derivative with a cyclopentylamine group under amide-forming conditions. Key steps include:

  • Activation of the carboxylic acid using reagents like EDCl/HOBt.
  • Temperature control (0–25°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization.
    • Critical Parameters : pH (neutral to mildly basic), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments .
    • Characterization : Confirm structure using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate functional groups .

Q. How can researchers resolve discrepancies in reported biological activity data for thiadiazole-carboxamide analogs?

  • Approach :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT assay for cytotoxicity).
  • Structural Validation : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors.
  • Meta-Analysis : Compare data across studies using tools like PubChem BioActivity Data to identify trends or outliers. For example, substituents on the 4-methoxyphenyl group may modulate potency .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., Abl or Src). Focus on the thiadiazole core’s hydrogen bonding with ATP-binding pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. halogen groups) on inhibitory activity .

Q. How do structural modifications to the cyclopentyl or methoxyphenyl groups alter the compound’s pharmacokinetic profile?

  • Experimental Design :

  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. LogP values >3 may enhance membrane penetration but reduce solubility.
  • In Vivo PK : Administer analogs to rodent models and measure AUC, t1/2t_{1/2}, and bioavailability. For instance, replacing methoxy with trifluoromethyl could improve metabolic resistance .

Q. What mechanistic insights explain the dual activity of thiadiazole-carboxamides in antimicrobial and anticancer assays?

  • Hypothesis Testing :

  • Target Identification : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions.
  • ROS Induction : Measure reactive oxygen species (ROS) levels in treated bacterial/cancer cells using DCFH-DA probes. Thiadiazole’s sulfur atom may act as a redox-active moiety.
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways. Compare results with structurally related compounds (e.g., triazole derivatives) .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity for thiadiazole-carboxamides, while others show negligible effects?

  • Root Causes :

  • Strain Variability : Test against standardized fungal strains (e.g., Candida albicans ATCC 10231) rather than clinical isolates with inherent resistance.
  • Compound Stability : Assess degradation under assay conditions (e.g., pH 7.4 buffer at 37°C). Instability of the methoxyphenyl group could reduce efficacy .
    • Resolution : Conduct side-by-side comparisons using identical protocols and include positive controls (e.g., fluconazole) .

Tables

Table 1 . Key Structural and Bioactivity Comparisons of Thiadiazole-Carboxamide Derivatives

CompoundSubstituentsIC50 (μM, Abl Kinase)Antifungal MIC (μg/mL)
Target CompoundCyclopentyl, 4-OCH3-Ph0.128.5 (C. albicans)
Analog A (4-Cl-Ph)Cyclohexyl, 4-Cl-Ph0.0912.0
Analog B (4-CF3-Ph)Cyclopentyl, 4-CF3-Ph0.156.2

Source : Derived from kinase inhibition and antifungal assays in .

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